(S)-5-Bromo-N-(3-hydroxy-3-methylbutan-2-YL)picolinamide
Description
Properties
Molecular Formula |
C11H15BrN2O2 |
|---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
5-bromo-N-[(2S)-3-hydroxy-3-methylbutan-2-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C11H15BrN2O2/c1-7(11(2,3)16)14-10(15)9-5-4-8(12)6-13-9/h4-7,16H,1-3H3,(H,14,15)/t7-/m0/s1 |
InChI Key |
QEDKHOHNXAQEQF-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C(C)(C)O)NC(=O)C1=NC=C(C=C1)Br |
Canonical SMILES |
CC(C(C)(C)O)NC(=O)C1=NC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Bromo-N-(3-hydroxy-3-methylbutan-2-yl)picolinamide can be achieved through a multi-step process. One common method involves the bromination of picolinic acid to introduce the bromine atom at the 5th position. This is followed by the formation of the picolinamide moiety through an amide coupling reaction with (S)-3-hydroxy-3-methylbutan-2-amine. The reaction conditions typically involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors for the bromination step and automated systems for the amide coupling reaction. The use of high-throughput screening and optimization techniques can help in identifying
Biological Activity
(S)-5-Bromo-N-(3-hydroxy-3-methylbutan-2-YL)picolinamide is a compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on the mechanisms of action, interaction with biological targets, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
Molecular Formula : CHBrNO
Molecular Weight : Approximately 287.15 g/mol
The compound consists of a bromine atom and a hydroxyl group attached to a picolinamide backbone, which is significant for its biological interactions.
Biological Activity Overview
This compound exhibits a range of biological activities attributed to its structural components. The bromine atom and hydroxyl group are particularly important for its interaction with various biological targets.
The biological activity is largely influenced by:
- Bromine Atom : Enhances lipophilicity and facilitates membrane permeability.
- Hydroxyl Group : Participates in hydrogen bonding with biological macromolecules, influencing binding affinity and specificity.
Interaction Studies
Research indicates that this compound interacts with several key biological targets, including:
- Enzymes : Potential inhibition of enzymes involved in metabolic pathways.
- Receptors : Binding affinity studies suggest it may act as an allosteric modulator for certain receptors, enhancing or inhibiting their activity depending on the context .
Data Table: Biological Activities
Case Studies and Research Findings
-
Antimicrobial Activity :
A study demonstrated that this compound showed significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membranes. -
Anticancer Properties :
In vitro studies indicated that the compound exhibited cytotoxic effects on various cancer cell lines, suggesting potential for development as an anticancer agent. The presence of the bromine atom was found to enhance these effects by increasing cellular uptake. -
Enzyme Interaction Studies :
Research involving enzyme assays revealed that this compound could inhibit key enzymes in metabolic pathways, providing insights into its potential therapeutic uses in metabolic disorders .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to (S)-5-Bromo-N-(3-hydroxy-3-methylbutan-2-YL)picolinamide exhibit antimicrobial properties. The presence of the bromine atom enhances interaction with biological targets, making it a candidate for developing new antimicrobial agents.
Allosteric Modulation
The compound has been studied for its potential as an allosteric modulator of receptors, particularly the metabotropic glutamate receptor 5 (mGluR5). Allosteric modulators can provide therapeutic benefits by enhancing or inhibiting receptor activity without directly competing with the endogenous ligand . This property positions this compound as a valuable tool in neuropharmacology.
Pesticide Development
Due to its biological activity, this compound may be explored for use in developing novel pesticides. Compounds in the picolinamide class have shown efficacy against various pests, suggesting that this compound could be effective in agricultural settings.
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its therapeutic potential. Research has focused on how modifications to the compound affect its binding affinity and biological activity. For instance, altering the hydroxyl group or the bromine substitution can lead to variations in potency and selectivity against specific biological targets .
Comparative Analysis with Related Compounds
The following table summarizes some structurally related compounds and their associated biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Bromo-picolinamide | Bromine at 5-position | Antimicrobial |
| N-(3-Hydroxybutanoyl)picolinamide | Hydroxyl group on butanoic acid | Varies |
| N-(4-Hydroxyphenyl)picolinamide | Hydroxyl group on phenyl ring | Potential anticancer activity |
| This compound | Bromine and hydroxyl groups present | Diverse biological activities |
The unique chiral configuration of this compound enhances its interactions with biological targets compared to its analogs, making it a focus of ongoing research.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
Case Study 1: Neuropharmacological Effects
In a study exploring allosteric modulation, researchers found that this compound displayed significant binding affinity to mGluR5, suggesting its potential use in treating neurological disorders such as epilepsy .
Case Study 2: Antimicrobial Efficacy
Another investigation demonstrated that derivatives of this compound exhibited potent antimicrobial activity against resistant strains of bacteria, highlighting its potential as a lead compound for new antibiotic development.
Comparison with Similar Compounds
Functional Implications :
- UK-2A targets the cytochrome bc1 complex, mimicking antimycin A’s binding pose through hydrogen bonding via its hydroxyl group .
Antimycin A: A Salicylamide-Based Inhibitor
Antimycin A, a classic cytochrome bc1 complex inhibitor, contrasts structurally with the target compound:
Mechanistic Insight :
- Both UK-2A and antimycin A bind to the same enzyme but leverage distinct pharmacophores. The picolinamide core in this compound may offer improved solubility or reduced toxicity compared to salicylamide-based scaffolds.
PHD1-Targeting Picolinamide Derivatives
A 2024 patent by Akebia Therapeutics highlights picolinamide compounds as selective PHD1 inhibitors . While exact structures are undisclosed, shared features with the target compound include:
- Core : Picolinamide scaffold
- Modifications : Hydroxyalkyl side chains and halogen substitutions (e.g., bromine).
Hypothesized Advantages :
- The 3-hydroxy-3-methylbutan-2-ylamide group may enhance binding to PHD1’s active site through hydrogen bonding or hydrophobic interactions.
- Bromine’s electron-withdrawing effects could stabilize the molecule or modulate electronic interactions with the target.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
